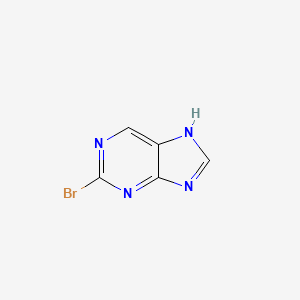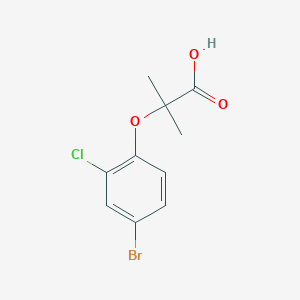
3-Phenylpropanethioamide
Vue d'ensemble
Description
3-Phenylpropanethioamide is an organic compound with a molecular formula of C9H13NS. It is a white crystalline solid that melts at 86-87°C and has a molecular weight of 167.26 g/mol. This compound is an important organic compound found in many natural products, such as proteins, and is used for various purposes in the pharmaceutical, agricultural, and food industries. This compound is also known as 3-phenylthiobutamide, 3-phenylthiobutanoic acid amide, and 3-phenylthiobutanoic acid amide.
Applications De Recherche Scientifique
1. In Drug Synthesis and Characterization
Research has shown that compounds like 3-Phenylpropanethioamide are significant in the synthesis and characterization of new drugs. For instance, studies involving phenmetrazine analogs, such as 3-fluorophenmetrazine (3-FPM), highlight the potential of phenylmorpholines in exploring treatment options in obesity and drug dependence. These compounds, which feature amphetamine-like properties, are crucial in understanding the mechanistic overlaps in drug effects (McLaughlin et al., 2017).
2. In Biomedical Engineering and Pharmaceutical Sciences
The use of dendrimers, such as polyamidoamine (PAMAM) and polypropylenimine (PPI), in the loading and release of drugs is another area where compounds like this compound are relevant. These dendrimers are used for their high drug loading capacity and controlled release properties in pharmaceutical sciences and biomedical engineering, offering new avenues in drug delivery systems (Shao et al., 2011).
3. In Microbial Cell Factory Engineering
This compound derivatives are used in metabolic engineering. For example, Escherichia coli has been engineered to produce 3-phenylpropanol, a compound with a pleasant odor used in foods, beverages, and cosmetics. This approach involves designing biosynthetic pathways and optimizing fermentation conditions for the efficient production of valuable chemicals, demonstrating the role of such compounds in sustainable manufacturing processes (Liu et al., 2021).
4. In Development of Anticonvulsant Drugs
Compounds related to this compound have been studied for their potential anticonvulsant effects. Research on isomeric nonimidazole histamine H3 receptor antagonists, for instance, has led to the development of new antiepileptic drugs (AEDs). These studies are crucial in understanding the molecular mechanisms underlying epilepsy and in developing safer and more effective treatments (Sadek et al., 2016).
5. In Heterocyclic Synthesis and Antimicrobial Activity
This compound derivatives are also used in the synthesis of heterocyclic molecules. These molecules have applications in medicinal chemistry, including the development of new drug candidates with antimicrobial properties. The synthesis of such compounds and their antimicrobial evaluation is a significant area of research, contributing to the fight against microbial resistance (Gad-Elkareem et al., 2011).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Phenylpropanethioamide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors . Additionally, this compound can bind to proteins, altering their structure and function, which is valuable in understanding protein dynamics and interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, this compound can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer research . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity through covalent modification . This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions are critical in understanding the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as liver toxicity and oxidative stress . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and activity in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with local biomolecules . These interactions can affect the compound’s activity and function, providing insights into its role in cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-phenylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXFTLANQXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408828 | |
| Record name | 3-phenylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65680-20-8 | |
| Record name | 3-phenylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)


![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)





